2,6-Dichloroquinoline-3-carbonitrile
Overview
Description
“2,6-Dichloroquinoline-3-carbonitrile” is a chemical compound with the empirical formula C10H4Cl2N2 . It has a molecular weight of 223.06 . This compound is usually available in solid form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string Clc1ccc2nc(Cl)c(cc2c1)C#N
. The InChI key for this compound is VITYMWFVJDUOBD-UHFFFAOYSA-N
.
Physical and Chemical Properties Analysis
“this compound” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.
Scientific Research Applications
Facile Synthesis Techniques
One study focused on the synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives, highlighting the chemical reactivity of a related compound towards different reagents and its antimicrobial activity against selected derivatives (Elkholy & Morsy, 2006).
Development of Inhibitors for Cancer Therapy
A series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives were prepared as irreversible inhibitors of EGFR and HER-2 kinases. These compounds showed promising results in inhibiting kinase activity and cell growth, with some advancing to clinical trials for cancer treatment (Wissner et al., 2003).
Exploration of Optoelectronic Properties
Research on hydroquinoline derivatives, including structural and electronic analysis through density functional theory (DFT), has provided insights into their optoelectronic, nonlinear, and charge transport properties. These studies suggest potential applications in multifunctional materials (Irfan et al., 2020).
Synthesis and Chemical Reactions Review
A comprehensive review of chloroquinoline-3-carbonitrile derivatives covers various synthetic methods and chemical reactions. The focus is on producing biologically active compounds, demonstrating the chemical versatility and application breadth of these derivatives (Mekheimer et al., 2019).
Safety and Hazards
“2,6-Dichloroquinoline-3-carbonitrile” is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . The compound is hazardous, and precautionary measures such as wearing protective clothing and eye protection are recommended .
Properties
IUPAC Name |
2,6-dichloroquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-1-2-9-6(4-8)3-7(5-13)10(12)14-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITYMWFVJDUOBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588991 | |
Record name | 2,6-Dichloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-61-0 | |
Record name | 2,6-Dichloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 948291-61-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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